Ethyl(imino)(2-methylphenyl)-lambda6-sulfanone
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Overview
Description
Ethyl(imino)(2-methylphenyl)-lambda6-sulfanone is an organic compound characterized by its unique structure, which includes an ethyl group, an imino group, a 2-methylphenyl group, and a lambda6-sulfanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl(imino)(2-methylphenyl)-lambda6-sulfanone typically involves the reaction of ethylamine with 2-methylphenyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure maximum yield and purity. The use of automated systems for mixing, heating, and purification can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl(imino)(2-methylphenyl)-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether.
Substitution: Various nucleophiles (amines, alcohols); reactions are conducted in organic solvents like dichloromethane or ethanol, often with the addition of a base such as triethylamine.
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Substituted imines or amines
Scientific Research Applications
Ethyl(imino)(2-methylphenyl)-lambda6-sulfanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl(imino)(2-methylphenyl)-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound’s ability to form reactive intermediates can result in the modulation of cellular signaling pathways, contributing to its biological activity.
Comparison with Similar Compounds
Ethyl(imino)(2-methylphenyl)-lambda6-sulfanone can be compared with other similar compounds, such as:
Ethyl(imino)(phenyl)-lambda6-sulfanone: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
Mthis compound: Contains a methyl group instead of an ethyl group, potentially altering its chemical properties and applications.
Ethyl(imino)(2-chlorophenyl)-lambda6-sulfanone: The presence of a chlorine atom on the phenyl ring can significantly impact the compound’s reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H13NOS |
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Molecular Weight |
183.27 g/mol |
IUPAC Name |
ethyl-imino-(2-methylphenyl)-oxo-λ6-sulfane |
InChI |
InChI=1S/C9H13NOS/c1-3-12(10,11)9-7-5-4-6-8(9)2/h4-7,10H,3H2,1-2H3 |
InChI Key |
IDRNGYDKJNRUDY-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=N)(=O)C1=CC=CC=C1C |
Origin of Product |
United States |
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